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Compound of Interest

Compound Name: (2-Fluoro-6-nitrophenyl)methanol

Cat. No.: B1394091 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Fluoro-6-
nitrophenyl)methanol and its Isomers

Abstract
Fluorinated nitroaromatic compounds are pivotal building blocks in modern medicinal chemistry

and materials science. The strategic incorporation of fluorine atoms and nitro groups into an

aromatic scaffold can significantly modulate a molecule's electronic properties, lipophilicity,

metabolic stability, and binding affinity to biological targets.[1] This guide provides a

comprehensive overview of the core physicochemical properties, synthesis, reactivity, and

applications of (2-Fluoro-6-nitrophenyl)methanol and its structural isomers. Tailored for

researchers, scientists, and drug development professionals, this document synthesizes

technical data with practical insights to facilitate the effective utilization of these versatile

chemical intermediates.

Introduction: The Significance of
Fluoronitroaroamtic Scaffolds
The unique combination of a fluorine atom and a nitro group on a phenyl ring creates a

powerful synthon for organic synthesis. The fluorine atom, being the most electronegative

element, exerts a strong inductive effect, influencing the acidity of nearby protons and the

reactivity of the aromatic ring. Concurrently, the nitro group is a strong electron-withdrawing

group, which deactivates the ring towards electrophilic substitution but activates it for
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nucleophilic aromatic substitution (SNAr) reactions.[2] The hydroxymethyl group (-CH₂OH)

provides a reactive handle for a wide array of subsequent chemical transformations, including

oxidation, esterification, and etherification.

This guide focuses on (2-Fluoro-6-nitrophenyl)methanol and its constitutional isomers, which

share the molecular formula C₇H₆FNO₃. Understanding the distinct properties of each isomer is

critical for their targeted application in complex molecule synthesis.

Physicochemical Properties of
(Fluoronitrophenyl)methanol Isomers
The positional arrangement of the fluoro, nitro, and methanol substituents on the benzene ring

profoundly impacts the physical and chemical properties of each isomer. The following table

summarizes the key data for (2-Fluoro-6-nitrophenyl)methanol and its common isomers.
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Property
(2-Fluoro-6-
nitrophenyl)m
ethanol

(2-Fluoro-5-
nitrophenyl)m
ethanol

(4-Fluoro-2-
nitrophenyl)m
ethanol

(2-Fluoro-3-
nitrophenyl)m
ethanol

CAS Number 1643-60-3[3] 63878-73-9[4] 1043416-40-5[5] 946126-95-0[6]

Molecular

Formula
C₇H₆FNO₃[3] C₇H₆FNO₃[4] C₇H₆FNO₃[5] C₇H₆FNO₃[6]

Molecular Weight 171.13 g/mol [3] 171.13 g/mol [4] 171.13 g/mol [5] 171.13 g/mol [6]

Physical Form Solid[7] Not specified Not specified Brown Oil[6]

Boiling Point 52-53 °C[7] Not specified Not specified Not specified

Synonyms

2-Fluoro-6-

nitrobenzyl

alcohol; 3-

Fluoro-2-

(hydroxymethyl)n

itrobenzene[7]

2-Fluoro-5-

nitrobenzyl

alcohol[4]

4-Fluoro-2-

nitrobenzyl

alcohol[5]

Not specified

InChIKey

RHZFPVDHVXU

SND-

UHFFFAOYSA-

N[7]

IFIOUOYJVOST

FH-

UHFFFAOYSA-

N[4]

Not specified Not specified

Synthesis and Reactivity
The synthesis of (fluoronitrophenyl)methanol isomers typically involves the reduction of the

corresponding benzoic acid or ester derivatives. The choice of starting material and reaction

conditions is critical to achieving high yields and purity.

General Synthetic Approach: Reduction of Benzoic Acid
Esters
A common and effective method for synthesizing these alcohols is the reduction of the

corresponding methyl fluoronitrobenzoate esters. Diisobutylaluminium hydride (DIBAL-H) is a
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frequently used reducing agent for this transformation, as it can selectively reduce the ester to

the alcohol without affecting the nitro group.

Below is a representative protocol for the synthesis of (2-Fluoro-3-nitrophenyl)methanol.

Experimental Protocol: Synthesis of (2-Fluoro-3-nitrophenyl)methanol[6]

Reaction Setup: Dissolve methyl 2-fluoro-3-nitrobenzoate (1 equivalent) in anhydrous

toluene in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Addition of Reducing Agent: Slowly add a solution of DIBAL-H (1.0 M in toluene, ~2.5

equivalents) to the cooled solution. The slow addition is crucial to control the exothermic

reaction.

Reaction Monitoring: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm

to 0 °C and stir for an additional 30 minutes. The progress of the reaction can be monitored

by Thin Layer Chromatography (TLC).

Quenching: Cool the reaction mixture back down to -78 °C. Carefully quench the reaction by

the sequential addition of methanol, a saturated aqueous solution of Rochelle's salt

(potassium sodium tartrate), and ethyl acetate.

Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour to

ensure complete quenching and precipitation of aluminum salts.

Extraction: Extract the aqueous layer three times with ethyl acetate.

Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous

magnesium sulfate (MgSO₄). Concentrate the solution under reduced pressure to yield the

crude product, which can be further purified by column chromatography if necessary. In this

specific preparation, (2-Fluoro-3-nitrophenyl)methanol was obtained as a brown oil in 95%

yield.[6]
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Synthesis Workflow

Methyl 2-fluoro-3-nitrobenzoate
in Toluene

Add DIBAL-H at -78°C

Stir at -78°C to 0°C

Quench with Methanol,
Rochelle's Salt, Ethyl Acetate

Aqueous Workup
& Extraction

(2-Fluoro-3-nitrophenyl)methanol

Click to download full resolution via product page

Caption: Synthetic workflow for (2-Fluoro-3-nitrophenyl)methanol.

Key Reactivity Insights
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro

group and the fluorine atom (a good leaving group) makes the aromatic ring susceptible to

SNAr. The positions ortho and para to the nitro group are particularly activated. This

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1394091?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reactivity is a cornerstone for introducing nucleophiles such as amines, alkoxides, or

thiolates to build more complex molecular architectures.

Hydroxymethyl Group Transformations: The primary alcohol functionality can be readily

oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents

(e.g., PCC, PDC, or TEMPO). It can also undergo esterification, etherification, or conversion

to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution

reactions.

Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized

isomers.

¹H NMR: The proton NMR spectrum provides valuable information about the substitution

pattern on the aromatic ring. For (2-Fluoro-3-nitrophenyl)methanol, the aromatic protons

appear as multiplets around δ 7.31-7.95 ppm, and the benzylic protons of the -CH₂OH group

appear as a singlet around δ 4.87 ppm.[6]

¹³C NMR & ¹⁹F NMR: These techniques provide further structural confirmation by showing

the chemical shifts of the carbon and fluorine atoms, respectively.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the

molecular formula.

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the -OH group (broad

peak ~3300 cm⁻¹), the C-F bond, and the nitro group (strong peaks ~1530 cm⁻¹ and ~1350

cm⁻¹).

Isomeric Relationships and Structural Diversity
The various isomers of (fluoronitrophenyl)methanol serve as distinct building blocks, each

offering a unique spatial arrangement of reactive sites.
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Caption: Structural isomers of (Fluoronitrophenyl)methanol.

Safety, Handling, and Storage
Working with nitrated aromatic compounds requires strict adherence to safety protocols due to

their potential toxicity and reactivity.

Hazard Identification
Based on available safety data sheets, these compounds are generally classified as irritants

and may be harmful if ingested, inhaled, or absorbed through the skin.

(2-Fluoro-5-nitrophenyl)methanol: Causes skin irritation (H315), serious eye irritation (H319),

and may cause respiratory irritation (H335).[4]

General Precautions: Many related nitroaromatic compounds are classified as acute toxins.

For instance, some are labeled as harmful if swallowed, in contact with skin, or if inhaled

(H302 + H312 + H332).

Recommended Handling Procedures
Engineering Controls: Always handle these compounds in a well-ventilated chemical fume

hood.[8]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles or a face shield, and a lab coat.[8]
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.

Storage
Store containers tightly closed in a dry, cool, and well-ventilated place.[8]

Keep away from strong oxidizing agents and strong acids.[8]

Some related compounds are light-sensitive and should be stored accordingly.

Conclusion
(2-Fluoro-6-nitrophenyl)methanol and its isomers are high-value chemical intermediates with

significant potential in drug discovery and fine chemical synthesis. Their unique electronic and

steric properties, governed by the interplay of the fluoro, nitro, and hydroxymethyl groups,

provide a versatile platform for constructing complex molecular targets. A thorough

understanding of their specific physicochemical properties, synthetic routes, and handling

requirements, as detailed in this guide, is essential for leveraging their full synthetic potential in

a safe and efficient manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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